Lipophilicity Differentiation: n-Butyl Sulfonamide Occupies a Narrow logP Window Between Isopropyl and Phenyl Analogs
The target compound exhibits a computed XLogP3-AA of 0.8, which is intermediate between the propane-2-sulfonamide analog (XLogP3 = 0.3) and the benzenesulfonamide analog (XLogP3 = 1.1) on the identical N-1 tetrahydropyran-pyrazole scaffold [1][2]. This represents a ∆logP of +0.5 over the isopropyl analog and −0.3 relative to the phenyl analog. The narrow logP window occupied by the n-butyl chain is consistent with the optimal lipophilicity range (XLogP3 0–3) for oral drug-likeness and balanced permeability–solubility profiles [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | Propane-2-sulfonamide analog (CAS 1797182-38-7): XLogP3 = 0.3; Benzenesulfonamide analog (CAS 1797552-32-9): XLogP3 = 1.1 |
| Quantified Difference | ∆logP = +0.5 vs. isopropyl analog; ∆logP = −0.3 vs. phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement, this intermediate logP value makes the butane-1-sulfonamide compound preferable when the assay requires balanced aqueous solubility and membrane permeability, avoiding the excessively polar isopropyl analog (risk of poor permeability) and the overly lipophilic phenyl analog (risk of aggregation-based assay interference).
- [1] PubChem Compound Summary. CID 71810294. N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide. XLogP3-AA = 0.8. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] PubChem Compound Summaries: CID 71810304 (propane-2-sulfonamide analog, XLogP3 = 0.3); CID 71810287 (benzenesulfonamide analog, XLogP3 = 1.1). National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
